molecular formula C19H18N2O4 B4876038 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline

Cat. No.: B4876038
M. Wt: 338.4 g/mol
InChI Key: JZRYQAPVGAKRBJ-UHFFFAOYSA-N
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Description

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MNQ and is a derivative of quinoline, a heterocyclic organic compound. MNQ has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of MNQ is not fully understood, but it is believed to involve the formation of adducts with DNA. These adducts can interfere with DNA replication and transcription, leading to cell death. MNQ has also been found to induce oxidative stress and activate signaling pathways involved in apoptosis.
Biochemical and Physiological Effects:
MNQ has a variety of biochemical and physiological effects. It has been found to bind to DNA and exhibit strong fluorescence, making it a useful tool for studying DNA-protein interactions and DNA damage. MNQ has also been found to induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment. Additionally, MNQ has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MNQ has several advantages for use in laboratory experiments. It is readily available and has been optimized for high yields and purity. MNQ also exhibits strong fluorescence, making it a useful tool for studying DNA-protein interactions and DNA damage. However, MNQ also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, MNQ has not been extensively studied in vivo, so its potential toxicity and side effects are not well known.

Future Directions

There are several future directions for research on MNQ. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of MNQ as a cancer treatment. Another area of interest is its potential as a fluorescent probe for the detection of DNA damage. MNQ could be used to study the effects of environmental toxins and radiation on DNA. Additionally, MNQ could be studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of MNQ in scientific research.

Synthesis Methods

The synthesis of MNQ involves several steps. The starting material is 2-methylquinoline, which is then treated with 3-methyl-4-nitrophenol to form a nitro-substituted intermediate. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form the final product, 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline. The synthesis of MNQ has been optimized to improve yields and purity, making it a readily available compound for research purposes.

Scientific Research Applications

MNQ has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of DNA. MNQ has been found to bind to DNA and exhibit strong fluorescence, making it a useful tool for studying DNA-protein interactions and DNA damage. MNQ has also been studied for its potential as an anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as a cancer treatment.

Properties

IUPAC Name

2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13-12-16(8-9-17(13)21(22)23)24-10-11-25-18-5-3-4-15-7-6-14(2)20-19(15)18/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRYQAPVGAKRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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